molecular formula C13H11N3OS2 B2829268 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-ylsulfanyl)propan-2-one CAS No. 305861-11-4

1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-ylsulfanyl)propan-2-one

Cat. No.: B2829268
CAS No.: 305861-11-4
M. Wt: 289.37
InChI Key: ZGSZKJZFDZBQRH-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-ylsulfanyl)propan-2-one is a heterocyclic compound that combines the structural features of benzotriazole and thienyl groups

Preparation Methods

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-ylsulfanyl)propan-2-one typically involves the reaction of benzotriazole with a thienyl-containing acetone derivative. One common method includes the use of N,N-dimethylformamide as a solvent and sulfur as a catalyst . The reaction conditions often require mild temperatures and controlled environments to ensure high yields and purity of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods might include continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-ylsulfanyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or thienyl moieties, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thioethers.

Scientific Research Applications

1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-ylsulfanyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-ylsulfanyl)propan-2-one involves its interaction with molecular targets through its benzotriazole and thienyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-ylsulfanyl)propan-2-one include:

The uniqueness of this compound lies in its combination of benzotriazole and thienyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzotriazol-1-yl)-3-thiophen-2-ylsulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c17-10(9-19-13-6-3-7-18-13)8-16-12-5-2-1-4-11(12)14-15-16/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSZKJZFDZBQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)CSC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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